![molecular formula C11H8F3N3O4S B215370 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)
4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes, making it useful in a variety of biochemical and physiological studies. In
作用机制
The mechanism of action of 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole involves its binding to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, effectively inhibiting its activity. In the case of PKC, this inhibition can lead to a variety of cellular effects, including changes in gene expression and alterations in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole are dependent on the specific enzyme being inhibited. In the case of PKC, this compound has been found to alter gene expression and cell signaling pathways. This can lead to changes in cell growth and differentiation, as well as alterations in immune function.
实验室实验的优点和局限性
The advantages of using 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole in lab experiments include its potency as an enzyme inhibitor and its selectivity for certain enzymes. This allows researchers to study the specific effects of inhibiting a particular enzyme, without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Care must be taken to ensure that the concentration of the compound used in experiments is not toxic to cells or organisms.
未来方向
There are several potential future directions for research involving 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole. One area of interest is its potential use in cancer research. PKC has been implicated in the development and progression of certain types of cancer, and inhibitors of this enzyme may have potential as anticancer agents. Additionally, this compound may have applications in the study of other enzymes involved in cellular processes, such as protein kinase A (PKA) and protein kinase B (PKB). Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole is a potent inhibitor of certain enzymes that has potential applications in scientific research. Its mechanism of action involves binding to the active site of the target enzyme, preventing it from carrying out its normal function. This compound has been used to study the role of PKC in various cellular processes, and may have potential applications in cancer research and the study of other enzymes. Care must be taken to ensure that the concentration of the compound used in experiments is not toxic to cells or organisms.
合成方法
The synthesis of 4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole involves several steps. The starting material is 1-methylimidazole, which is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline to form the desired product. The final compound is purified by column chromatography to obtain a high yield and purity.
科学研究应用
4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole has been used in a variety of scientific research applications. One of the most significant applications is its use as an inhibitor of certain enzymes. This compound has been found to be a potent inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes. By inhibiting PKC, this compound can be used to study the role of this enzyme in various cellular processes.
属性
产品名称 |
4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole |
|---|---|
分子式 |
C11H8F3N3O4S |
分子量 |
335.26 g/mol |
IUPAC 名称 |
1-methyl-4-nitro-5-[3-(trifluoromethyl)phenyl]sulfonylimidazole |
InChI |
InChI=1S/C11H8F3N3O4S/c1-16-6-15-9(17(18)19)10(16)22(20,21)8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3 |
InChI 键 |
YZDCHIQZPVFUFY-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
规范 SMILES |
CN1C=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215288.png)
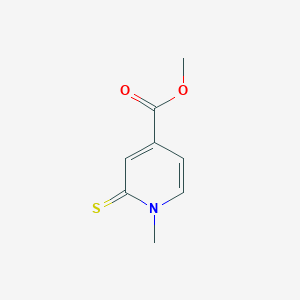
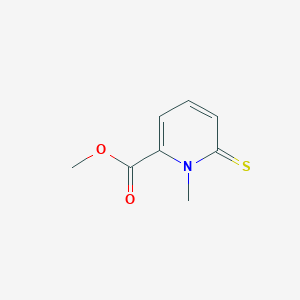
![N-methyl-4-[4-(3-methylphenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215294.png)
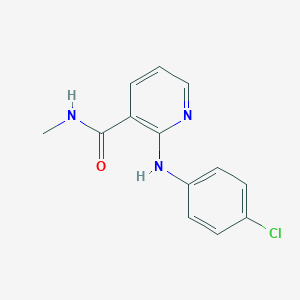
![3-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine](/img/structure/B215300.png)
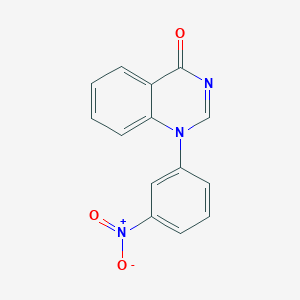
![5-Methoxy-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B215306.png)
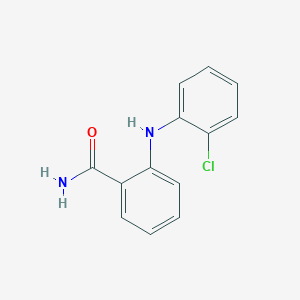
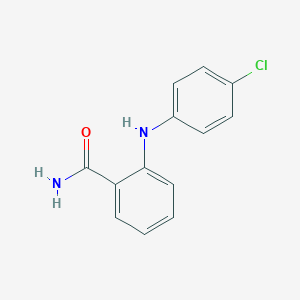
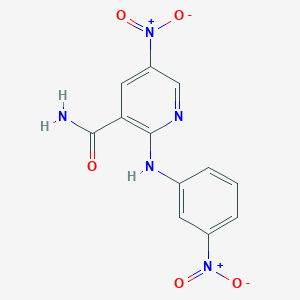
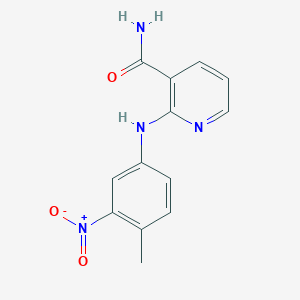
![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)